2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl](1H-pyrrol-2-yl)methyl}-2H-pyrrole
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Overview
Description
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a chemical compound primarily used as a building block for creating porphyrins . It has a molecular formula of C20H23BN2O2 and a molecular weight of 334.22 g/mol . This compound is significant in various research fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane typically involves the reaction of phenylboronic acid neopentyl glycol ester with dipyrromethane under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ether, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while substitution reactions could produce various halogenated compounds .
Scientific Research Applications
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane has several scientific research applications:
Biology: Porphyrins derived from this compound are used in studying biological systems and processes.
Medicine: Porphyrins have applications in photodynamic therapy for treating certain types of cancer.
Industry: This compound is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can interact with various molecular targets and pathways, including those involved in light absorption and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Neopentyl Glycol Ester: This compound shares a similar boron-containing structure and is used in similar applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing compound with similar chemical properties.
Uniqueness
What sets 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane apart is its specific structure that makes it particularly useful in the synthesis of porphyrins. This unique structure allows for specific interactions and reactions that are not as easily achieved with other similar compounds .
Properties
Molecular Formula |
C20H23BN2O2 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-(1H-pyrrol-2-yl)methyl]-2H-pyrrole |
InChI |
InChI=1S/C20H23BN2O2/c1-20(2)13-24-21(25-14-20)16-9-7-15(8-10-16)19(17-5-3-11-22-17)18-6-4-12-23-18/h3-12,17,19,23H,13-14H2,1-2H3 |
InChI Key |
FEVALDOYOMJRLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C3C=CC=N3)C4=CC=CN4 |
Origin of Product |
United States |
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